molecular formula C22H13ClF3N5O B12639457 3-(3-chlorophenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

3-(3-chlorophenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B12639457
M. Wt: 455.8 g/mol
InChI Key: QZKXXZPBRDXWPK-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 3-(3-chlorophenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one core structure, followed by the introduction of the 3-chlorophenyl and 3-(trifluoromethyl)phenyl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as microwave-assisted synthesis or flow chemistry.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

3-(3-chlorophenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.

    Industry: The compound may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar compounds to 3-(3-chlorophenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one include other pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one derivatives with different substituents. These compounds may share similar core structures but differ in their biological activities and applications due to variations in their substituent groups. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H13ClF3N5O

Molecular Weight

455.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-4-methyl-11-[3-(trifluoromethyl)phenyl]-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C22H13ClF3N5O/c1-12-18(13-4-2-6-15(23)10-13)20-28-27-19-17(31(20)29-12)8-9-30(21(19)32)16-7-3-5-14(11-16)22(24,25)26/h2-11H,1H3

InChI Key

QZKXXZPBRDXWPK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C(=O)N(C=C3)C4=CC=CC(=C4)C(F)(F)F)N=NC2=C1C5=CC(=CC=C5)Cl

Origin of Product

United States

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